2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Description
This compound belongs to the class of pyridinecarboxamide derivatives, characterized by a 1,2-dihydropyridine core substituted with a phenyl carboxamide group at position 3, a 4-(trifluoromethyl)benzyl group at position 1, and a keto group at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the phenyl carboxamide contributes to hydrogen-bonding interactions, making it a candidate for medicinal chemistry applications .
Properties
IUPAC Name |
2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-10-8-14(9-11-15)13-25-12-4-7-17(19(25)27)18(26)24-16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNYFSAYUDUTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with a suitable pyridinecarboxylic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Trends and Research Findings
N-Methylation () reduces hydrogen-bonding capacity, which may decrease binding to polar active sites but improve membrane permeability.
Benzyl Substitution Patterns :
- The para-CF₃ group in the target compound and enhances electron-withdrawing effects compared to meta-CF₃ in . This may influence π-π stacking interactions in biological targets.
- Nitro groups () introduce strong electron-withdrawing effects, which could improve reactivity but reduce metabolic stability.
Calculated vs. The 5-chloro derivative () is the only compound with confirmed experimental values.
Biological Activity
2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine ring, a carbonyl group, and a trifluoromethyl-substituted benzyl moiety, which may influence its interactions with biological targets.
- Molecular Formula : C20H15F3N2O2
- CAS Number : 338781-67-2
- Molar Mass : 372.34 g/mol
The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Similar pyridinones have been investigated for their anticancer potential, indicating a need for further exploration of this compound's efficacy against specific cancer types .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be attributed to its structural features that allow interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit key enzymes involved in disease pathways, thereby reducing symptoms or disease progression .
Study on Anticancer Activity
A study investigated the effects of various pyridinones on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation. Although this compound was not specifically tested, its structural similarity suggests potential efficacy .
Antimicrobial Testing
In vitro tests demonstrated that compounds with similar structures showed promising antibacterial activity against common pathogens. This raises the possibility that this compound may also possess such properties .
Data Table of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-methyl-2-oxo-1-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | Structure | Contains a methyl group instead of phenyl |
| N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate | Structure | An ester derivative with different reactivity patterns |
| 6-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,6-dihydro-3-pyridinecarboxamide | Structure | Additional oxygen may alter pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
